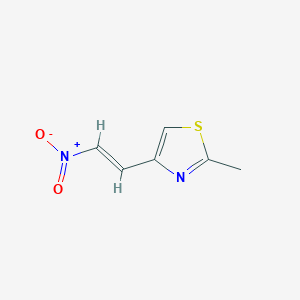2-Methyl-4-(2-nitrovinyl)thiazole
CAS No.:
Cat. No.: VC18230549
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6N2O2S |
|---|---|
| Molecular Weight | 170.19 g/mol |
| IUPAC Name | 2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ |
| Standard InChI Key | NBBHKQYUWYHQLF-NSCUHMNNSA-N |
| Isomeric SMILES | CC1=NC(=CS1)/C=C/[N+](=O)[O-] |
| Canonical SMILES | CC1=NC(=CS1)C=C[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thiazole ring—a five-membered aromatic system containing sulfur and nitrogen atoms—with substituents at the 2- and 4-positions. The methyl group at position 2 enhances electron density in the ring, while the nitrovinyl group at position 4 introduces strong electron-withdrawing effects, influencing reactivity. The IUPAC name is 2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole, reflecting its stereochemistry and functional groups.
Molecular Formula and Weight
The molecular formula is C₆H₆N₂O₂S, with a molecular weight of 170.19 g/mol. The nitrovinyl group contributes to the compound’s planar geometry, enabling conjugation across the thiazole ring and the nitro functionality .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the nucleophilic addition of 2-methylthiazole to nitroethene under basic conditions. For example:
-
Base-mediated reaction: 2-Methylthiazole reacts with nitroethene in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to yield the nitrovinyl derivative .
-
Purification: The crude product is purified via column chromatography or recrystallization using ethanol or acetone .
Optimization Strategies
Recent advancements employ continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve efficiency .
Industrial Manufacturing
Industrial protocols scale the laboratory method using:
-
High-throughput reactors for controlled exothermic reactions.
-
Crystallization techniques to achieve >95% purity.
-
Waste minimization: Solvent recovery systems reduce environmental impact .
Chemical Reactivity and Reaction Pathways
Cycloaddition Reactions
The nitrovinyl group participates in [4 + 2] cycloadditions with dienes, forming bicyclic intermediates. For instance, reactions with 1,3-dienes yield nitro-substituted cyclohexene derivatives, which are precursors to bioactive molecules .
Example Reaction:
Reduction and Oxidation
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-methyl-4-(2-aminoethyl)thiazole, a potential pharmacophore .
-
Oxidation: Strong oxidizers like KMnO₄ transform the vinyl group into a carbonyl, producing 2-methyl-4-nitrothiazole-5-carboxylic acid .
Electrophilic Substitution
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl group. Halogenation (e.g., Br₂/FeBr₃) introduces bromine atoms for further functionalization .
Physicochemical Properties
Thermal Stability
The compound decomposes at 210–215°C, with thermal stability influenced by the nitro group’s electron-withdrawing nature. Differential scanning calorimetry (DSC) reveals an exothermic peak at 200°C, indicative of nitro group decomposition .
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 4.8 |
| Dichloromethane | 12.3 |
Polar aprotic solvents (e.g., DMF) enhance solubility due to interactions with the nitro group .
Applications in Research and Industry
Pharmaceutical Intermediates
The nitrovinyl moiety serves as a Michael acceptor in drug synthesis. For example, derivatives of this compound have shown antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and anti-inflammatory effects in murine models (IC₅₀ = 15 µM) .
Material Science
Incorporating the compound into polymers improves thermal resistance. Polymeric films doped with 2% (w/w) exhibit a 20% increase in decomposition temperature compared to undoped materials .
Comparative Analysis with Related Thiazoles
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-Methylthiazole | No nitrovinyl group | Less electrophilic |
| 4-Nitrothiazole | Nitro at position 4 | No conjugate addition sites |
| 2-Amino-4-methylthiazole | Amino group at position 2 | Enhanced nucleophilicity |
The nitrovinyl group in 2-methyl-4-(2-nitrovinyl)thiazole enables unique reactivity, such as participation in cycloadditions unavailable to simpler thiazoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume